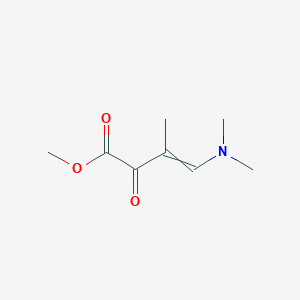
Methyl-2-keto-3-methyl-4-dimethylaminobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is a chemical compound with the molecular formula C8H13NO3 It is known for its unique structure, which includes a butenoic acid backbone with a dimethylamino group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester typically involves the esterification of 3-Butenoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can also enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester
- 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, ethyl ester
Uniqueness
3-Butenoic acid, 4-(dimethylamino)-3-methyl-2-oxo-, methyl ester is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds
Properties
CAS No. |
67751-16-0 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H13NO3/c1-6(5-9(2)3)7(10)8(11)12-4/h5H,1-4H3 |
InChI Key |
ODJWADQGOAHRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN(C)C)C(=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















